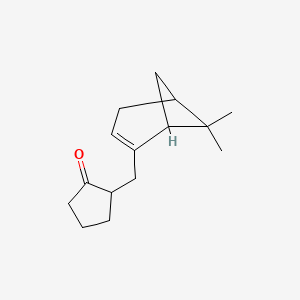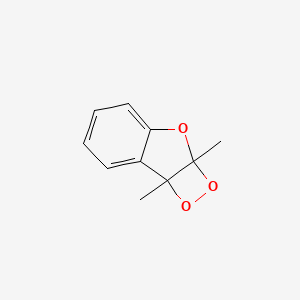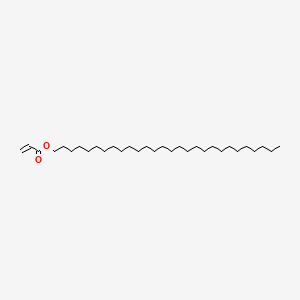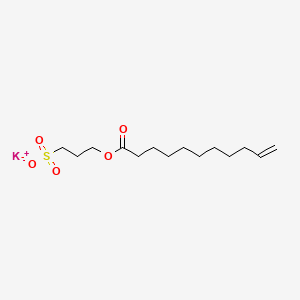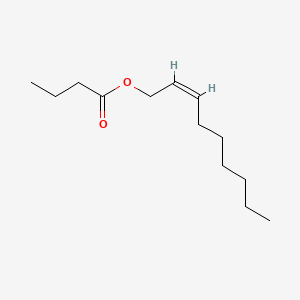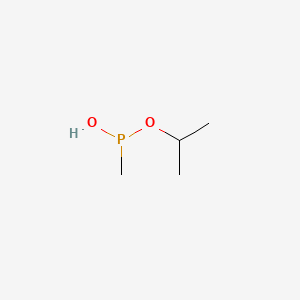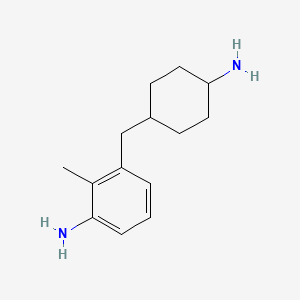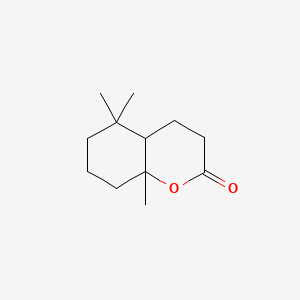
Octahydro-5,5,8a-trimethyl-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-5,5,8a-trimethyl-2H-1-benzopyran-2-one is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . It is characterized by its unique structure, which includes a benzopyran ring system that is fully hydrogenated and substituted with methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of Octahydro-5,5,8a-trimethyl-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the hydrogenation of a precursor compound, such as a benzopyran derivative, in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process . Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Octahydro-5,5,8a-trimethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
Octahydro-5,5,8a-trimethyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Octahydro-5,5,8a-trimethyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Octahydro-5,5,8a-trimethyl-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
Octahydro-2,5,5,8a-tetramethyl-7H-1-benzopyran-7-one: This compound has a similar benzopyran ring system but differs in the number and position of methyl groups.
Hexahydro-2,5,5,8a-tetramethyl-7-chromanone: Another related compound with a partially hydrogenated benzopyran ring and different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and fully hydrogenated ring system, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
93777-44-7 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydrochromen-2-one |
InChI |
InChI=1S/C12H20O2/c1-11(2)7-4-8-12(3)9(11)5-6-10(13)14-12/h9H,4-8H2,1-3H3 |
Clave InChI |
SHICNVFFVVSNLW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2(C1CCC(=O)O2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


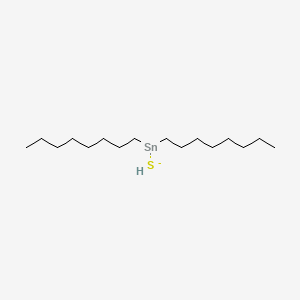
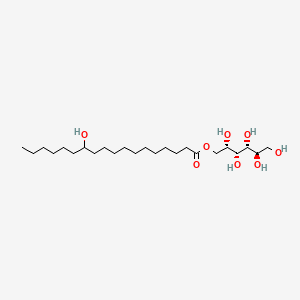
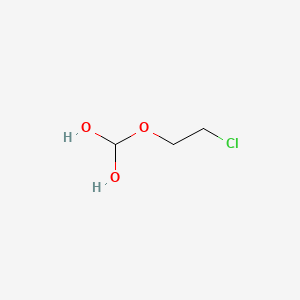
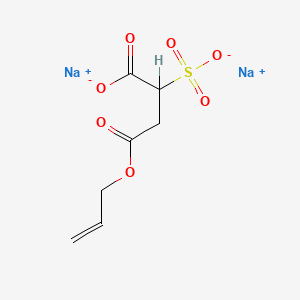
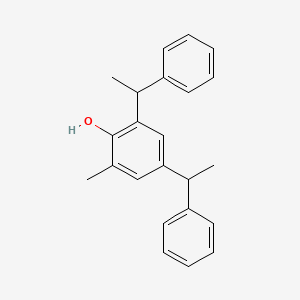
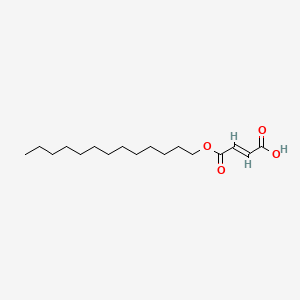
![1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one](/img/structure/B12660922.png)
